diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
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Overview
Description
Diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate typically involves multiple steps. The initial step often includes the preparation of the 4-bromo-1-methyl-1H-pyrazole, which can be achieved through the bromination of 1-methylpyrazole. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group. The final step involves the esterification of the isophthalic acid derivative with isopropanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 5-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
- Diisopropyl 5-{[(4-fluoro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
- Diisopropyl 5-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
Uniqueness
The uniqueness of diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
dipropan-2-yl 5-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O5/c1-10(2)27-18(25)12-6-13(19(26)28-11(3)4)8-14(7-12)21-17(24)16-15(20)9-23(5)22-16/h6-11H,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQDMPCSMXLDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Br)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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